molecular formula C17H14O4 B5554169 2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one

2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B5554169
M. Wt: 282.29 g/mol
InChI Key: SGVLEYQKGFPCKV-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with an ethoxy group and a hydroxy group on the phenyl ring. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological effects of 2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one can be compared with other flavonoids that share similar structures but differ in their substituents:

    Quercetin: A flavonoid with multiple hydroxy groups, known for its strong antioxidant activity.

    Kaempferol: Similar to quercetin but with fewer hydroxy groups, exhibiting anti-inflammatory properties.

    Naringenin: A flavonoid with a different substitution pattern, known for its anti-cancer properties.

These comparisons highlight the unique combination of ethoxy and hydroxy groups in this compound, which contribute to its distinct biological activities.

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-17-9-11(7-8-13(17)18)16-10-14(19)12-5-3-4-6-15(12)21-16/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVLEYQKGFPCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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